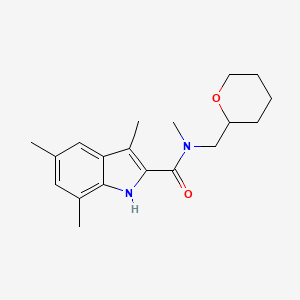

3-甲基-2-(甲硫基)-4(3H)-喹唑啉酮

描述

Synthesis Analysis

The synthesis of quinazolinone derivatives, including 3-methyl-2-(methylthio)-4(3H)-quinazolinone, often involves metal-free cyclization methods, demonstrating good tolerance of many functional groups and providing a green and versatile methodology for constructing the quinazolinone framework (Yan et al., 2019). Additionally, lithiation methods have been developed for the synthesis of complex quinazolinones, highlighting regioselective synthesis strategies that are crucial for derivatizing the quinazolinone core (Smith et al., 1996).

Molecular Structure Analysis

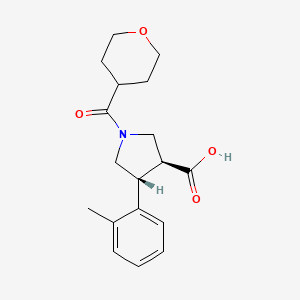

The molecular structure of quinazolinones, including 3-methyl-2-(methylthio)-4(3H)-quinazolinone, has been extensively analyzed through various spectroscopic techniques. Studies typically include IR, NMR (both ^(1)H and ^(13)C), and mass spectrometry to characterize the compounds and confirm their structures. For instance, new derivatives have been characterized to understand their chemical environment and molecular interactions (Geesi et al., 2020).

Chemical Reactions and Properties

Quinazolinones participate in various chemical reactions, allowing for further modification and the synthesis of more complex molecules. For example, they can undergo lithiation, leading to the addition of different substituents and the formation of novel derivatives with varied biological activities (Smith et al., 1996). Furthermore, their reaction with chloroformates has been explored for the regioselective synthesis of N(3)- and O-acylmethyl derivatives, demonstrating the versatility of quinazolinones in organic synthesis (Burbulienė et al., 2008).

科学研究应用

缓蚀

研究表明,包括3-甲基-2-(甲硫基)-4(3H)-喹唑啉酮在内的各种喹唑啉酮衍生物是酸性介质中低碳钢的有效缓蚀剂。这些化合物通过RMN光谱合成和表征,表现出较高的抑制作用,并随浓度增加而增强。利用电化学方法、表面分析、紫外-可见光谱、DFT计算和蒙特卡罗模拟对其性能进行了分析,结果表明它们在金属表面化学吸附并形成保护层,遵循Langmuir吸附等温线(Errahmany 等人,2020)。

合成和结构研究

喹唑啉酮衍生物因其区域选择性合成而受到研究。涉及2-甲硫基-4(3H)-喹唑啉酮的研究表明,在不同条件下,区域选择性N(3)-烷基化和O-酰甲基衍生物的形成。这些发现提供了对喹唑啉酮化合物合成过程和潜在结构变化的见解(Burbulienė、Mažeikaitė和Vainilavicius,2008)。

生物活性

据报道,包括3-甲基-2-(甲硫基)-4(3H)-喹唑啉酮在内的喹唑啉酮环具有多种生物活性。这些活性包括抗菌、抗真菌、抗结核、抗病毒、抗癌、抗高血压、利尿、抗微生物、杀虫、抗惊厥、麻醉、镇静、抗疟和抗糖尿病特性。专门针对3-甲基-2-甲基硫烷基-3H喹唑啉-4-酮及其相关化合物的一项研究表明,它们在体外具有显著的镇痛活性,突出了它们在疼痛管理中的潜力(Osarodion,2023)。

合成技术

文献中概述了4(3H)-喹唑啉酮及其衍生物合成的最新进展。这些新的路线和策略展示了这种杂环在从医药到工业用途的各种应用中的多功能性(He、Li、Chen和Xiao‐Feng Wu,2014)。

抗肿瘤和抗病毒活性

研究合成了4(3H)-喹唑啉酮衍生物并评估了它们对各种癌细胞系的抗肿瘤活性。一种特定的衍生物表现出显着的抑制活性,表明这些化合物在癌症治疗中的潜力。另一项研究报道了2-芳基或2-甲基-3-(取代苯甲氨基)-4(3H)-喹唑啉酮化合物的适度至良好的抗病毒活性,突出了它们在抗病毒疗法中的用途(Cao等人,2005;Gao等人,2007)。

属性

IUPAC Name |

3-methyl-2-methylsulfanylquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-12-9(13)7-5-3-4-6-8(7)11-10(12)14-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMNUDUZCMFTLBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2N=C1SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B5511907.png)

![ethyl 4-{[(2,5-dimethoxyphenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5511918.png)

![2-(2-pyridin-3-ylethyl)-9-(3-thienylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5511927.png)

![rel-(1S,5s)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)bicyclo[3.3.1]nonan-9-amine dihydrochloride](/img/structure/B5511946.png)

![2-[(3-methyl-2-thienyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5511955.png)

![5,6-dimethyl-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5511958.png)

![1-(3-acetylphenyl)-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5511962.png)

![4-[(3-hydroxybenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5511986.png)

![3-[5-(2-isonicotinoylcarbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5512001.png)